2,4-dichloro-N-((2-(furan-2-yl)pyridin-3-yl)methyl)benzamide
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Overview
Description
2,4-dichloro-N-((2-(furan-2-yl)pyridin-3-yl)methyl)benzamide is a complex organic compound that features a benzamide core substituted with dichloro groups at the 2 and 4 positions, and a furan-pyridine moiety attached via a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-N-((2-(furan-2-yl)pyridin-3-yl)methyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Benzamide Core: The starting material, 2,4-dichlorobenzoic acid, is converted to its corresponding acid chloride using thionyl chloride (SOCl2).
Amidation Reaction: The acid chloride is then reacted with 2-(furan-2-yl)pyridin-3-ylmethanamine in the presence of a base such as triethylamine (TEA) to form the desired benzamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated purification systems to streamline the process.
Chemical Reactions Analysis
Types of Reactions
2,4-dichloro-N-((2-(furan-2-yl)pyridin-3-yl)methyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The chlorine atoms can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
2,4-dichloro-N-((2-(furan-2-yl)pyridin-3-yl)methyl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2,4-dichloro-N-((2-(furan-2-yl)pyridin-3-yl)methyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
- 2,4-dichloro-N-(2-furan-2-yl-1-(piperidine-1-carbonyl)-vinyl)-benzamide
- 2,4-dichloro-N-(1-furan-2-yl-ethyl)-N-pyridin-2-yl-benzamide
Uniqueness
2,4-dichloro-N-((2-(furan-2-yl)pyridin-3-yl)methyl)benzamide is unique due to its specific substitution pattern and the presence of both furan and pyridine rings. This combination of structural features can impart distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2,4-dichloro-N-[[2-(furan-2-yl)pyridin-3-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl2N2O2/c18-12-5-6-13(14(19)9-12)17(22)21-10-11-3-1-7-20-16(11)15-4-2-8-23-15/h1-9H,10H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFQCWFRSHPJIGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C2=CC=CO2)CNC(=O)C3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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